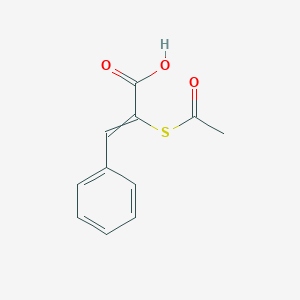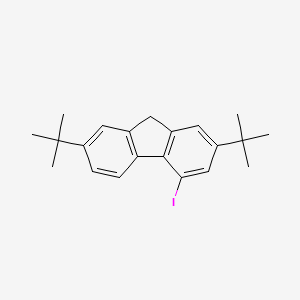
2,7-DI-Tert-butyl-4-iodo-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-DI-Tert-butyl-4-iodo-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions, and an iodine atom at the 4 position on the fluorene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-4-iodo-9H-fluorene typically involves multiple steps. One common method starts with the iodination of fluorene, followed by the introduction of tert-butyl groups. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2,7-DI-Tert-butyl-4-iodo-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The fluorene backbone can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while coupling reactions can produce extended conjugated systems.
科学的研究の応用
2,7-DI-Tert-butyl-4-iodo-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules, aiding in the study of reaction mechanisms and material properties.
作用機序
The mechanism of action of 2,7-DI-Tert-butyl-4-iodo-9H-fluorene in its applications is primarily related to its electronic structure. The tert-butyl groups provide steric hindrance, while the iodine atom can participate in various chemical reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as charge transport in OLEDs or reactivity in chemical synthesis.
類似化合物との比較
Similar Compounds
2,7-Di-tert-butylfluorene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine atoms instead of iodine, leading to different reactivity and applications.
2,7-Di-tert-butyl-9-fluorenylmethanol: Features a hydroxymethyl group, altering its solubility and reactivity.
Uniqueness
2,7-DI-Tert-butyl-4-iodo-9H-fluorene is unique due to the combination of tert-butyl groups and an iodine atom on the fluorene backbone. This combination provides a balance of steric hindrance and reactivity, making it suitable for various advanced applications in organic electronics and materials science.
特性
CAS番号 |
106112-35-0 |
|---|---|
分子式 |
C21H25I |
分子量 |
404.3 g/mol |
IUPAC名 |
2,7-ditert-butyl-4-iodo-9H-fluorene |
InChI |
InChI=1S/C21H25I/c1-20(2,3)15-7-8-17-13(10-15)9-14-11-16(21(4,5)6)12-18(22)19(14)17/h7-8,10-12H,9H2,1-6H3 |
InChIキー |
GVRZLQKPNQHDPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3I)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
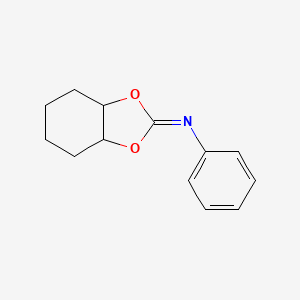
![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
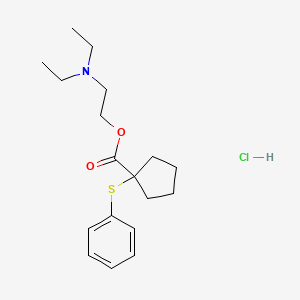
![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
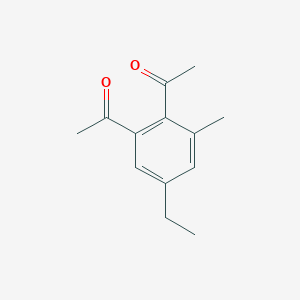
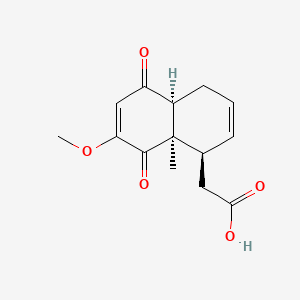

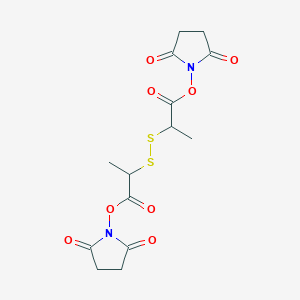
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
